molecular formula C20H23N3O6 B1361010 [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-89-7

[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

Cat. No.: B1361010
CAS No.: 1142205-89-7
M. Wt: 401.4 g/mol
InChI Key: FIUAKHXUWJOBGM-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

Key absorption bands (Table 2):
Table 2: IR Spectral Assignments

Peak (cm⁻¹) Assignment Reference
3300–2500 Broad O-H stretch (carboxylic acid)
1709 C=O stretch (carboxylic acid)
1685 C=O stretch (amide I band)
1618 C=O stretch (furanoyl carbonyl)
1587 C=C aromatic (furan and phenyl rings)
1250 C-O-C stretch (methoxy group)

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃) :

  • δ 7.47–7.59 ppm : Aromatic protons (furan and phenyl rings).
  • δ 6.45–7.06 ppm : Olefinic protons (furan ring).
  • δ 3.87 ppm : Piperazine CH₂ protons (broad singlet, 4H).
  • δ 3.24 ppm : Piperazine N-CH₂ protons (triplet, 4H).
  • δ 3.80 ppm : Methoxy group (-OCH₃, singlet, 3H).
  • δ 2.90–3.10 ppm : Acetamide CH₂ protons (multiplet, 2H).

¹³C NMR (150 MHz, CDCl₃) :

  • δ 170.5 ppm : Carboxylic acid carbonyl.
  • δ 166.2 ppm : Amide carbonyl.
  • δ 159.1 ppm : Furanoyl carbonyl.
  • δ 147.4–111.5 ppm : Aromatic carbons (furan and phenyl).
  • δ 55.3 ppm : Methoxy carbon (-OCH₃).

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 402.3 [M+H]⁺ (calculated: 401.42) .
  • Major fragments:
    • m/z 243.1: Loss of acetic acid moiety (-60 Da).
    • m/z 159.0: Furanoyl-piperazine fragment .

Properties

IUPAC Name

2-(N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c1-28-16-6-4-15(5-7-16)23(14-19(25)26)13-18(24)21-8-10-22(11-9-21)20(27)17-3-2-12-29-17/h2-7,12H,8-11,13-14H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUAKHXUWJOBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129273
Record name Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142205-89-7
Record name Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142205-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine Derivatives with Aromatic Substituents

Fluorophenyl Variants
  • [{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid (CAS: 1142211-47-9) replaces the furoyl group with a 2-fluorophenyl moiety. Its molecular weight (371.42 g/mol) is lower than the target compound, which may influence pharmacokinetics .
  • 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate incorporates a hydroxyphenylketone group. The hydroxyl group enhances polarity, contrasting with the methoxy group in the target compound. This derivative showed moderate yield (48%) in synthesis, suggesting challenges in scalability .
Benzothiazolyl and Morpholinyl Derivatives
  • N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-morpholin-4-carboxamide (4j) and N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-4-methyl-piperazin-1-carboxamide (4k) feature benzothiazole and piperazine-carboxamide groups. The benzothiazole ring may enhance π-π stacking compared to the furoyl group in the target compound.

Pyrimidine-Linked Piperazine Analogues

  • N-(2,6-bis(4-methoxyphenyl)pyrimidin-4-yl)-2-(2-(4-(2-(tert-butylamino)-2-oxoethyl)piperazin-1-yl)-2-oxoethoxy)acetamide (10a) incorporates a pyrimidine scaffold linked to bis(4-methoxyphenyl) groups. This structural complexity increases molecular weight (observed m/z: 721.35) and may enhance selectivity for adenosine A3 receptors. However, its synthesis yield was low (28%), indicating synthetic challenges .

Phenoxyaromatic Acid Analogues

  • 2-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19s) shares the 4-methoxyphenylamino motif but replaces the piperazine-furoyl system with a phenoxypropanoic acid group. This derivative was synthesized in 47.1% yield and evaluated as a radiotherapy sensitizer, highlighting the role of the acetic acid terminus in bioactivity .

Fmoc-Protected Piperazine Derivatives

  • 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0) includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis. Unlike the target compound, this derivative is tailored for solid-phase synthesis rather than direct therapeutic application .

Structural and Functional Analysis

Key Structural Differences

Feature Target Compound Fluorophenyl Variant Pyrimidine Analogue Benzothiazolyl Derivative
Core Structure Piperazine + furoyl Piperazine + 2-fluorophenyl Piperazine + pyrimidine Piperazine + benzothiazole
Substituent 4-Methoxyphenylamino Phenylamino Bis(4-methoxyphenyl) Morpholinyl/piperazinyl-carboxamide
Molecular Weight (g/mol) ~462 (estimated) 371.42 721.35 ~450–500 (estimated)
Bioactivity Not reported Not reported A3 receptor antagonist Anti-HIV

Biological Activity

[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid (CAS Number: 1142212-01-8) is a complex organic compound that integrates a furan ring, a piperazine ring, and an amino acid moiety. This unique structure offers diverse biological activities, making it a subject of interest in pharmacology and medicinal chemistry.

  • Molecular Formula : C20H23N3O6
  • Molecular Weight : 371.39 g/mol
  • LogP : 1.031 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 94.30 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various cellular pathways, influencing physiological responses. The exact mechanisms depend on the context of its application, which may include:

  • Enzyme Inhibition : Potentially affecting metabolic pathways.
  • Receptor Modulation : Influencing neurotransmission or hormonal activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Study 1: Hypolipidemic Activity

A study evaluated the hypolipidemic effects of related compounds in Sprague-Dawley rats fed a high-fat diet. The results indicated significant reductions in total cholesterol and triglyceride levels, suggesting potential applications for managing dyslipidemia .

Study 2: Enzyme Interaction

Research into enzyme interactions revealed that compounds with similar structures could inhibit acetylcholinesterase, suggesting that this compound might also possess this capability. This could have implications for treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamideStructureAcetylcholinesterase inhibitor
N-(6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamideStructureAnti-tubercular activity
Indole-3-acetic acidStructurePlant hormone

Uniqueness of this compound

The combination of a furan ring, piperazine ring, and amino acid moiety provides a versatile platform for chemical modifications, enhancing its potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how do reaction parameters influence yield?

  • Methodology : The synthesis of piperazine-containing derivatives typically involves multi-step reactions. Key steps include:

  • Acylation : Reacting piperazine with 2-furoyl chloride under reflux in ethanol with potassium carbonate as a base to form the furoyl-piperazine intermediate .

  • Alkylation : Coupling the intermediate with a chloroethyl or oxoethyl derivative (e.g., 2-chloro-1-(4-methoxyphenyl)ethanone) in ethanol under reflux, followed by extraction with ethyl acetate and column chromatography for purification .

  • Critical Parameters : Temperature control during reflux (e.g., 12–24 hours), stoichiometric ratios (e.g., 1:2 molar ratio of piperazine to electrophile), and purification via silica gel chromatography (eluent: EtOAc/petroleum ether) significantly impact yields (reported 48–85% for analogous compounds) .

    • Data Table :
StepReagents/ConditionsYield RangeKey Spectral Confirmation (NMR/MS)
Acylation2-Furoyl chloride, K₂CO₃, ethanol, reflux48–85%Peaks at δ 7.5–8.1 ppm (furan protons), MS: [M+H]+ matching calculated mass
AlkylationChloroethyl derivative, K₂CO₃, ethanol, reflux23–84%δ 3.7–4.2 ppm (CH₂-N), MS: Fragmentation patterns confirming piperazine linkage

Q. Which spectroscopic methods are essential for structural validation, and what diagnostic signals confirm the core structure?

  • Techniques :

  • ¹H/¹³C NMR : Key signals include:
  • δ 2.5–3.5 ppm (piperazine CH₂ groups), δ 6.3–7.8 ppm (furan and methoxyphenyl aromatic protons), and δ 3.8 ppm (OCH₃) .
  • Carbonyl signals at ~170–175 ppm (amide/ester C=O) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of furoyl or methoxyphenyl groups) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in alkylation or acylation steps?

  • Challenges : Steric hindrance from the methoxyphenyl group or incomplete acylation of piperazine.
  • Solutions :

  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of piperazine .
  • Introduce microwave-assisted synthesis to reduce reaction time and improve homogeneity .
  • Optimize protecting groups (e.g., boc-piperazine) to prevent side reactions during alkylation .
    • Case Study : For analogous compounds, switching from ethanol to dichloromethane with TFA increased intermediate purity from 70% to >90% .

Q. How should contradictory bioactivity data between in vitro and computational models be resolved?

  • Approach :

  • Dose-Response Validation : Re-test the compound at varying concentrations (e.g., 1–100 µM) to rule out assay-specific false positives/negatives .
  • Molecular Dynamics (MD) Simulations : Compare docking results (e.g., binding affinity to α-glucosidase) with experimental IC₅₀ values. Adjust force fields to account for solvation effects or tautomeric states .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. What advanced analytical techniques can elucidate structure-activity relationships (SAR) for this compound?

  • Methods :

  • X-ray Crystallography : Resolve crystal structures of co-crystallized compounds with target proteins (e.g., α-glucosidase) to identify binding motifs .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., kon/koff rates) to validate computational predictions .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

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